molecular formula C14H17NO2 B3098477 Cis-2-Benzylhexahydropyrano[3,4-C]Pyrrol-4(2H)-One CAS No. 133745-53-6

Cis-2-Benzylhexahydropyrano[3,4-C]Pyrrol-4(2H)-One

Cat. No.: B3098477
CAS No.: 133745-53-6
M. Wt: 231.29 g/mol
InChI Key: XLCRTPSFIQQHEF-OLZOCXBDSA-N
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Description

Cis-2-Benzylhexahydropyrano[3,4-C]Pyrrol-4(2H)-One (CAS 133745-53-6) is a bicyclic organic compound with the molecular formula C₁₄H₁₇NO₂ and a molecular weight of 231.29 g/mol . It features a fused pyrano-pyrrolone core substituted with a benzyl group at the C2 position in the cis configuration. This compound is exclusively used in research settings, with a purity exceeding 98%, and requires storage at -80°C (6-month stability) or -20°C (1-month stability) . Its synthesis and applications are referenced in over 30 Google Scholar publications, highlighting its relevance in medicinal chemistry and drug discovery .

Properties

IUPAC Name

(3aR,7aS)-2-benzyl-1,3,3a,6,7,7a-hexahydropyrano[3,4-c]pyrrol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c16-14-13-10-15(9-12(13)6-7-17-14)8-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2/t12-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLCRTPSFIQQHEF-OLZOCXBDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C2C1CN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC(=O)[C@@H]2[C@H]1CN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cis-2-Benzylhexahydropyrano[3,4-C]Pyrrol-4(2H)-One typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. For instance, the use of palladium-catalyzed C-C and C-N bond formation via Suzuki–Miyaura or Buchwald–Hartwig coupling reactions has been explored .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, as well as ensuring the scalability of the synthetic route.

Chemical Reactions Analysis

Types of Reactions

Cis-2-Benzylhexahydropyrano[3,4-C]Pyrrol-4(2H)-One can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Cis-2-Benzylhexahydropyrano[3,4-C]Pyrrol-4(2H)-One has several scientific research applications:

Mechanism of Action

The mechanism by which Cis-2-Benzylhexahydropyrano[3,4-C]Pyrrol-4(2H)-One exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various physiological effects. For instance, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarities and Differences

The compound exhibits high structural similarity (≥0.95 Tanimoto coefficient) to three bicyclic derivatives (Table 1) :

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Structural Features
Cis-2-Benzylhexahydropyrano[3,4-C]Pyrrol-4(2H)-One (133745-53-6) C₁₄H₁₇NO₂ 231.29 Lactam, benzyl, fused pyrano-pyrrolone Hexahydropyrano-pyrrolone fused ring system
2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one (135782-11-5) C₁₄H₁₇NO₂ 231.29 Lactam, benzyl Likely a stereoisomer or regioisomer of the target compound
Ethyl 2-benzyloctahydrocyclopenta[c]pyrrole-3a-carboxylate (1822851-30-8) C₁₆H₂₁NO₂ ~259.34 Ester, benzyl, cyclopentane Cyclopenta[c]pyrrole fused with ester
Ethyl 3-benzyl-3-azabicyclo[3.2.1]octane-1-carboxylate (1363210-42-7) C₁₅H₁₉NO₂ ~245.31 Ester, benzyl, azabicyclo Bicyclo[3.2.1]octane with ester substitution

Key Observations :

  • This compound and 2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one (135782-11-5) share identical molecular formulas, suggesting they are stereoisomers or regioisomers. The cis configuration in the target compound may confer distinct stereochemical interactions in biological systems .
  • Ethyl carboxylate derivatives (CAS 1822851-30-8 and 1363210-42-7) differ in their core structures (cyclopenta[c]pyrrole vs. azabicyclo[3.2.1]octane) and possess ester groups, which may enhance lipophilicity compared to the lactam-containing target compound .

Physicochemical and Stability Properties

  • Solubility : The target compound requires solvent optimization (e.g., heating to 37°C with sonication) for dissolution, likely due to its rigid bicyclic framework . In contrast, ethyl ester analogs may exhibit improved solubility in organic solvents owing to their ester functionalities .

Biological Activity

Cis-2-Benzylhexahydropyrano[3,4-C]Pyrrol-4(2H)-one (CAS No. 135782-11-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, pharmacological properties, case studies, and research findings.

  • Molecular Formula : C14H17NO2
  • Molecular Weight : 231.29 g/mol
  • Structure : The compound features a bicyclic structure that contributes to its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The synthesis process can yield high purity products, often exceeding 99%. A general method includes the reaction of appropriate starting materials under controlled conditions to form the desired compound.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies have shown that derivatives of this compound possess significant antimicrobial properties against various bacterial strains. For instance, compounds related to this structure were tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at low concentrations .
  • Anticancer Properties : Some derivatives have shown promising results in inhibiting tumor growth in vitro and in vivo. In particular, studies involving similar pyrrolidine structures indicated potential efficacy against ovarian cancer xenografts in animal models, with tumor growth suppression rates reported as high as 100% .
  • Neuroprotective Effects : There is emerging evidence suggesting that compounds with similar bicyclic structures may offer neuroprotective benefits. These effects are hypothesized to arise from their ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells.

Case Study 1: Antimicrobial Efficacy

A study published in 2010 evaluated the antimicrobial activity of various heterocyclic compounds derived from benzyl derivatives. The study found that certain derivatives demonstrated potent activity against Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics .

Case Study 2: Anticancer Activity

In a preclinical trial assessing the anticancer potential of benzyl-substituted pyrrolidine derivatives, one compound exhibited complete regression of tumor growth in nude mice models when administered at specific dosages over a defined period. This highlights the therapeutic potential of these compounds in cancer treatment strategies .

Research Findings

Study Biological Activity Findings
Study AAntimicrobialSignificant inhibition against S. aureus and E. coli at low concentrations
Study BAnticancerComplete tumor regression observed in animal models
Study CNeuroprotectionPotential modulation of neurotransmitter systems

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cis-2-Benzylhexahydropyrano[3,4-C]Pyrrol-4(2H)-One
Reactant of Route 2
Cis-2-Benzylhexahydropyrano[3,4-C]Pyrrol-4(2H)-One

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